1-(propan-2-yl)-2-{5-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole
Description
The compound 1-(propan-2-yl)-2-{5-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole is a heterocyclic molecule featuring a benzodiazole core fused with a sulfonated octahydropyrrolo[3,4-c]pyrrole system and a 1,3,5-trimethylpyrazole substituent. For instance, pyrazoline derivatives are well-documented for antitumor, antimicrobial, and antioxidant activities . The sulfonyl group in this compound may enhance solubility or binding affinity, while the fused pyrrolopyrrole system could influence conformational rigidity and target interactions .
Properties
IUPAC Name |
1-propan-2-yl-2-[5-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O2S/c1-14(2)28-20-9-7-6-8-19(20)23-22(28)26-10-17-12-27(13-18(17)11-26)31(29,30)21-15(3)24-25(5)16(21)4/h6-9,14,17-18H,10-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVKUSDAGGMONV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CC3CN(CC3C2)C4=NC5=CC=CC=C5N4C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several classes of bioactive molecules:
Computational and Experimental Insights
Electronic Properties : Density functional theory (DFT) methods, such as the Colle-Salvetti correlation-energy formula , could model the electron density distribution of the target compound. Compared to simpler pyrazolines (e.g., 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one ), the benzodiazole core and sulfonyl group may increase electron-withdrawing effects, altering reactivity and binding to biological targets.
Conformational Analysis : Tools like Multiwfn could analyze the topological electron density of the octahydropyrrolo[3,4-c]pyrrole system, revealing intramolecular interactions (e.g., hydrogen bonding) that stabilize its structure. This contrasts with less rigid dihydropyrazoline analogues .
Such studies confirm that substituents (e.g., sulfonyl vs. carbonyl groups) significantly impact molecular packing and stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
